

Physicochemical Properties of N-(2-Hydroxyethyl)benzamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)benzamide

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This technical guide provides a comprehensive overview of the core physicochemical properties of **N-(2-Hydroxyethyl)benzamide**. The information is presented to support research, development, and application of this compound in various scientific fields. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key analytical procedures.

Core Physicochemical Data

The fundamental physicochemical properties of **N-(2-Hydroxyethyl)benzamide** (CAS RN: 18838-10-3) are summarized in the table below. These parameters are critical for understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME), as well as formulation development.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][2]
Molecular Weight	165.19 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	56.0 - 60.0 °C	[3]
Boiling Point	Data not available	
Solubility	Water-soluble, slightly soluble in Chloroform.[4][5] As a benzamide derivative, it is expected to be soluble in polar organic solvents like ethanol and methanol.[6]	
pKa	Data not available	
LogP	Data not available	

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **N-(2-Hydroxyethyl)benzamide** are outlined below. These protocols are based on established chemical principles and techniques.

Synthesis of N-(2-Hydroxyethyl)benzamide

The synthesis of **N-(2-Hydroxyethyl)benzamide** can be achieved via the amidation of benzoyl chloride with ethanolamine. This reaction is a standard procedure for forming amide bonds.

Materials:

- Ethanolamine
- Benzoyl chloride

- Tetrahydrofuran (THF)
- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO_4)
- Nitrogen gas (N_2)

Procedure:

- A solution of ethanolamine in THF is prepared in a reaction vessel under a nitrogen atmosphere and cooled to 0°C .
- Benzoyl chloride is added dropwise to the cooled ethanolamine solution.
- The reaction mixture is stirred for a specified time to allow for the completion of the reaction.
- The reaction is quenched by the addition of 1M HCl.
- The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO_3 and brine.
- The organic layer is dried over MgSO_4 , filtered, and concentrated under reduced pressure to yield the crude **N-(2-Hydroxyethyl)benzamide**.
- The crude product can be further purified by recrystallization or column chromatography.

Determination of Melting Point

The melting point of **N-(2-Hydroxyethyl)benzamide** can be determined using a standard melting point apparatus.

Procedure:

- A small amount of the purified solid is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is gradually increased, and the range at which the solid begins to melt and becomes completely liquid is recorded.

Determination of Solubility

The solubility of **N-(2-Hydroxyethyl)benzamide** in various solvents can be determined by the equilibrium solubility method.

Procedure:

- An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed vial.
- The mixture is agitated at a constant temperature until equilibrium is reached.
- The suspension is filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using spectrophotometric titration.

Procedure:

- A solution of **N-(2-Hydroxyethyl)benzamide** is prepared in a suitable solvent system.
- The UV-Vis spectrum of the solution is recorded at various pH values.
- The change in absorbance at a specific wavelength as a function of pH is used to determine the pKa value, often by identifying the isosbestic points or using derivative

spectrophotometry.[7]

Determination of LogP

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method followed by NMR spectroscopy.[8]

Procedure:

- A known amount of **N-(2-Hydroxyethyl)benzamide** is dissolved in a biphasic system of n-octanol and water.[8]
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to equilibrate.[8]
- The concentration of the compound in each phase is determined, typically by ^1H NMR or ^{19}F NMR if the compound is fluorinated.[8]
- The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the synthesis of **N-(2-Hydroxyethyl)benzamide**.



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Caption: Experimental workflow for the synthesis of **N-(2-Hydroxyethyl)benzamide**.

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